An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OH
An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OH
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, commonly known as Fmoc-D-Cys(Trt)-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the molecule's core properties, its application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.
Core Molecular Data
Fmoc-D-Cys(Trt)-OH is a derivative of the amino acid D-cysteine, which is crucial for peptide and protein synthesis. The molecule incorporates two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. These protecting groups are fundamental to its utility in stepwise peptide synthesis.
The chemical structure of Fmoc-D-Cys(Trt)-OH is characterized by a central D-cysteine core. The N-terminus is protected by an Fmoc group, and the thiol group of the side chain is protected by a bulky trityl group.
A summary of the key quantitative data for Fmoc-D-Cys(Trt)-OH is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 585.71 g/mol | [1][2] |
| Molecular Formula | C₃₇H₃₁NO₄S | [1][3] |
| Appearance | White to off-white solid/powder | |
| CAS Number | 167015-11-4 | |
| Melting Point | 168-173 °C | |
| Purity (HPLC) | ≥97.0% to ≥99.0% | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
Role in Peptide Synthesis
Fmoc-D-Cys(Trt)-OH is a standard building block for the incorporation of D-cysteine residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The selection of the trityl group for thiol protection is critical. The Trt group is acid-labile and can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA). This orthogonality with the base-labile Fmoc group is a cornerstone of the Fmoc-SPPS strategy.
The following diagram illustrates the general workflow for incorporating an Fmoc-D-Cys(Trt)-OH residue during solid-phase peptide synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving Fmoc-D-Cys(Trt)-OH in the context of Fmoc-SPPS.
This protocol describes the manual coupling of Fmoc-D-Cys(Trt)-OH onto a solid-phase resin with a free N-terminal amine.
Materials:
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Peptide-resin with a free amine group
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Fmoc-D-Cys(Trt)-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
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Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine
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Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
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Washing solvent: Methanol
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Kaiser test kit
Procedure:
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Resin Preparation: The peptide-resin is initially swelled in DMF. The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 20-30 minutes to expose the free amine.
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Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
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Activation of Amino Acid:
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In a separate reaction vessel, dissolve Fmoc-D-Cys(Trt)-OH (4 equivalents relative to the resin substitution), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
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Add DIEA (8 equivalents) to the mixture.
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Allow the mixture to pre-activate for 1-2 minutes.
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Coupling Reaction:
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Add the activated amino acid mixture to the washed peptide-resin.
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Agitate the mixture at room temperature for 1-2 hours.
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Post-Coupling Washing: After the coupling period, the resin is washed sequentially with DMF, DCM, and Methanol to remove any unreacted reagents and byproducts.
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Confirmation of Coupling: A small sample of the resin is taken to perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines, which indicates a complete coupling reaction. If the test is positive, the coupling step may need to be repeated.
This protocol outlines the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from the D-cysteine residue.
Materials:
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Peptide-resin (fully synthesized)
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Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water. A common ratio is 95:2.5:2.5 (v/v/v).
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Scavengers: EDT (1,2-Ethanedithiol) is often added, especially for cysteine-containing peptides, to prevent re-attachment of the trityl cation to the deprotected thiol group.
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Cold diethyl ether
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Centrifuge
Procedure:
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Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under a vacuum.
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Cleavage Reaction:
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The dried resin is treated with the cleavage cocktail. For peptides containing trityl-protected residues like Cys(Trt), it is recommended to add a scavenger such as TIS to the mixture.
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The reaction is typically allowed to proceed for 2-3 hours at room temperature with occasional agitation.
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Peptide Precipitation:
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After the cleavage is complete, the resin is filtered off, and the filtrate containing the peptide is collected.
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The peptide is precipitated from the TFA solution by adding cold diethyl ether.
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Isolation and Purification:
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The precipitated peptide is pelleted by centrifugation.
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The ether is decanted, and the peptide pellet is washed multiple times with cold ether to remove residual scavengers and cleaved protecting groups.
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The crude peptide is then dried, and can be further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
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Applications in Research and Drug Development
Fmoc-D-Cys(Trt)-OH is not only a building block for synthetic peptides but also has applications as a research tool in its own right. It has been described as an agent in cell biology and pharmacology, with potential effects as an ion channel blocker and an activator of the GPR75 receptor. Its primary use, however, remains in the synthesis of custom peptides for various research purposes, including drug design, protein structure-function studies, and the development of peptide-based therapeutics.
